1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one
Description
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one (CAS 711-79-5) is an aromatic ketone with the molecular formula C₁₂H₁₀O₂ and a molar mass of 186.21 g/mol. Its structure comprises a naphthalene ring substituted with a hydroxyl group at position 1 and a ketone-linked phenylethanone moiety at position 2. This compound is categorized as an acetophenone derivative and is notable for its role as a precursor in synthesizing bioactive Schiff bases . Key synthetic methods include microwave-assisted Friedel-Crafts acylation of α-naphthol with acetic acid in the presence of ZnCl₂, yielding a 74% product .
Properties
CAS No. |
3669-44-1 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H14O2/c19-17(12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18(16)20/h1-11,20H,12H2 |
InChI Key |
QACFGDWHEVSYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one typically involves the condensation of 1-naphthol with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethanol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and anti-fibrotic effects in corneal fibroblasts.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways:
Fluorescence Quenching: The compound acts as a molecular switch by quenching fluorescence in the presence of copper (II) ions.
Anti-inflammatory Effects: The compound inhibits the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators in corneal fibroblasts, thereby reducing inflammation and fibrosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs vary in substituents, aromatic systems, and functional groups, influencing their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the methoxy-substituted analog (C₁₆H₁₆O₃), which is more lipophilic (density: 1.115 g/cm³) .
- Fluorine substitution (C₁₄H₁₁OF) introduces electronegativity, altering electronic distribution and metabolic stability .
Biological Activity
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one, also known as 1-hydroxynaphthylacetophenone, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
The synthesis of this compound can be achieved through several methods, including the condensation of 1-hydroxynaphthalene with acetophenone. The compound's structure includes a naphthalene moiety, which is known for its potential in various biological applications.
Biological Activity
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast carcinoma (T47D) and lung carcinoma (A549) cells effectively. The mechanism involves the activation of caspases, which are crucial for the apoptotic process .
Antioxidant Properties
The compound also demonstrates significant antioxidant activity. It has been evaluated using assays such as DPPH and ABTS, showing promising results in scavenging free radicals. This property is essential for preventing oxidative stress-related diseases .
Antimicrobial Activity
In addition to its anticancer and antioxidant effects, this compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .
Case Study 1: Anticancer Mechanism
A study investigated the effects of this compound on human breast cancer cells (MCF7). The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspases 3 and 9. The IC50 value was determined to be around 8.107 μM, which is considerably lower than that of standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antioxidant Evaluation
In another study focusing on antioxidant properties, the compound was subjected to various assays to measure its capacity to scavenge free radicals. It exhibited SC50 values significantly lower than those of common antioxidants such as Trolox and BHT, indicating its potential as a natural antioxidant agent .
Data Table: Biological Activities Overview
| Biological Activity | Assay Method | Target Cells/Organisms | IC50/SC50 Values |
|---|---|---|---|
| Anticancer | MTT Assay | MCF7 (Breast Carcinoma) | 8.107 μM |
| Antioxidant | DPPH/ABTS Assay | N/A | Lower than Trolox (158.15 μM) |
| Antimicrobial | Disk Diffusion | E. coli, S. aureus | Effective inhibition observed |
Q & A
Q. What are the recommended synthetic routes for 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one, and how do reaction conditions influence yield and purity?
The compound can be synthesized via modified Nencki reactions involving condensation of substituted naphthols with ketones or aldehydes. For example:
- Step 1 : React 1-hydroxynaphthalene-2-carboxylic acid derivatives with acetic acid in the presence of ZnCl₂ as a catalyst under reflux to form the acetylated intermediate .
- Step 2 : Condense the intermediate with benzaldehyde derivatives in ethanol using KOH as a base to form the final product. Optimizing molar ratios (e.g., 1:1.2 for naphthol:aldehyde) and reaction time (6–8 hours) improves yields (>70%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. How can researchers assess the compound’s potential toxicity using preliminary in vitro models?
- Cell viability assays : Use MTT or resazurin assays on human liver (HepG2) or lung (A549) cell lines, exposing cells to 10–100 µM concentrations for 24–48 hours. Compare results to naphthalene derivatives (e.g., 1-methylnaphthalene), which show dose-dependent cytotoxicity .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induced by the compound’s quinone-like metabolites .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental electronic structure data?
- DFT modeling : Use the B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps and compare with UV-Vis spectra. For instance, discrepancies in λ_max between experimental (290 nm) and theoretical (305 nm) values may arise from solvent effects (include PCM corrections) .
- Electron density analysis : Apply the Colle-Salvetti correlation-energy formula to map localized electron densities, identifying regions prone to electrophilic attack (e.g., hydroxylated naphthalene ring) .
Q. What strategies address crystallographic challenges, such as twinning or partial occupancy in single-crystal studies?
- Twinning refinement : In SHELXL , use the BASF parameter to scale twin fractions and the HKLF 5 command to process twinned data. For partial occupancy, refine site-specific occupancy factors (e.g., O1A: 0.7, O1B: 0.3) .
- Disorder modeling : Split disordered atoms (e.g., phenyl rings) into multiple positions and apply SIMU and DELU restraints to maintain reasonable geometry .
Q. How does the compound’s structure influence its reactivity in cross-coupling or photochemical reactions?
- Photostability : Irradiate at 254 nm and monitor degradation via HPLC. The hydroxyl group may act as a photosensitizer, accelerating ring-opening reactions via singlet oxygen generation .
- Suzuki coupling : React the brominated derivative with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1). The ketone group may require protection (e.g., acetal formation) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
